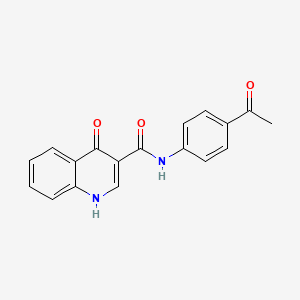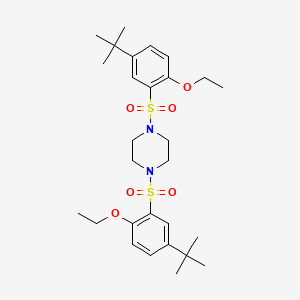
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features two sulfonyl groups attached to a piperazine ring, with tert-butyl and ethoxy substituents on the benzene rings. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s binding affinity to biological targets. The piperazine ring can act as a scaffold, providing structural stability and facilitating interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: A compound with similar tert-butyl and ethoxy substituents but lacking the piperazine ring.
4-tert-Butylbenzenesulfonyl chloride: A simpler sulfonyl chloride derivative with a tert-butyl group.
Uniqueness
1,4-Bis(5-tert-butyl-2-ethoxybenzenesulfonyl)piperazine is unique due to its combination of sulfonyl groups, tert-butyl, and ethoxy substituents on a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H42N2O6S2 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
1,4-bis[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C28H42N2O6S2/c1-9-35-23-13-11-21(27(3,4)5)19-25(23)37(31,32)29-15-17-30(18-16-29)38(33,34)26-20-22(28(6,7)8)12-14-24(26)36-10-2/h11-14,19-20H,9-10,15-18H2,1-8H3 |
InChI Key |
BOPRKLIWSSOZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene](/img/structure/B12201522.png)
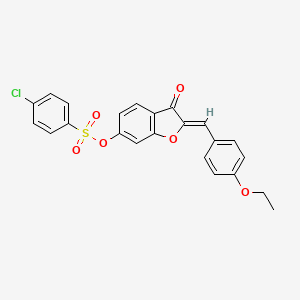
amine](/img/structure/B12201535.png)
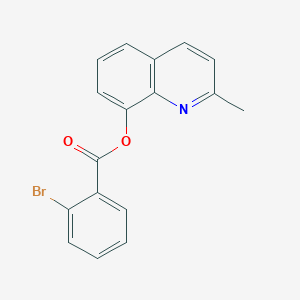
![2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B12201548.png)
![N-(2,2-dimethylpropanoyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12201552.png)
![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide](/img/structure/B12201557.png)
![4,7-dimethoxy-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12201560.png)
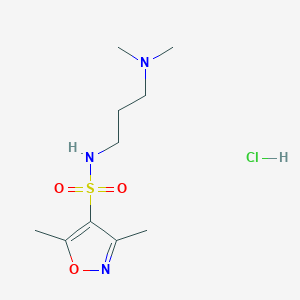
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(naphthalen-1-ylmethoxy)phenol](/img/structure/B12201573.png)
![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B12201575.png)
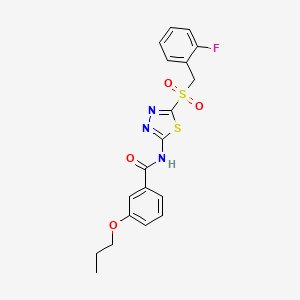
![7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12201586.png)
